CYCLOHEXYL[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE
Overview
Description
Cyclohexyl[4-(4-methylbenzyl)piperazino]methanone is a chemical compound with the molecular formula C19H28N2O. It has an average mass of 300.438 Da and a monoisotopic mass of 300.220154 Da . This compound is known for its unique structure, which includes a cyclohexyl group, a piperazine ring, and a 4-methylbenzyl group.
Preparation Methods
The synthesis of cyclohexyl[4-(4-methylbenzyl)piperazino]methanone typically involves the reaction of cyclohexylamine with 4-(4-methylbenzyl)piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Cyclohexyl[4-(4-methylbenzyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring or the benzyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Cyclohexyl[4-(4-methylbenzyl)piperazino]methanone has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: This compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl[4-(4-methylbenzyl)piperazino]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Cyclohexyl[4-(4-methylbenzyl)piperazino]methanone can be compared with other similar compounds, such as:
Cyclohexyl(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone: This compound has a similar structure but includes a trifluoromethyl group, which can alter its chemical properties and biological activity.
Cyclohexyl[4-(4-methylbenzyl)-1-piperazinyl]methanone: This compound is structurally similar but may have different reactivity and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
cyclohexyl-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-16-7-9-17(10-8-16)15-20-11-13-21(14-12-20)19(22)18-5-3-2-4-6-18/h7-10,18H,2-6,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXJQGUWNZUHJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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